molecular formula C9H14O3 B6220564 rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2763584-08-1

rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B6220564
CAS No.: 2763584-08-1
M. Wt: 170.2
InChI Key:
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Description

rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid: is a bicyclic compound characterized by its unique structure, which includes a methoxy group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Methoxylation: Introduction of the methoxy group can be achieved through a methoxylation reaction, often using methanol in the presence of a catalyst.

    Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, which can be performed using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors where the methoxylation and carboxylation reactions are carried out sequentially.

    Catalysts: Employing specific catalysts to enhance the efficiency and yield of the reactions.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed.

Major Products

    Oxidation: Formation of 2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid.

    Reduction: Formation of 2-methoxybicyclo[2.2.1]heptane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting processes such as inflammation or pain signaling.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2S,4R)-2-hydroxybicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    rac-(1S,2S,4R)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid: Contains an azabicyclic structure with different functional groups.

Uniqueness

rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its specific combination of a methoxy group and a carboxylic acid within a bicyclic framework, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

2763584-08-1

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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